An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Isoleucyl-Glycine
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Isoleucyl-Glycine
This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-L-isoleucyl-glycine (Boc-Ile-Gly-OH), a valuable dipeptide intermediate for researchers, scientists, and professionals in the field of peptide chemistry and drug development. By delving into its chemical and physical properties, reactivity, and applications, this document serves as an essential resource for the strategic design and execution of synthetic peptide projects.
Introduction: The Strategic Importance of Boc-Ile-Gly-OH
N-α-(tert-Butoxycarbonyl)-L-isoleucyl-glycine, commonly abbreviated as Boc-Ile-Gly-OH, is a protected dipeptide that serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of the isoleucine residue provides robust protection under a variety of reaction conditions, yet it can be selectively removed under acidic conditions.[] This characteristic is fundamental to the Boc strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2]
The presence of the sterically hindered isoleucine residue adjacent to the peptide bond presents unique challenges and considerations in peptide synthesis, particularly concerning coupling efficiency.[3] This guide will explore these aspects in detail, offering insights into overcoming potential synthetic hurdles. The C-terminal glycine residue provides a non-chiral, flexible linker point for further chain elongation.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-Ile-Gly-OH is paramount for its effective handling, storage, and application in synthesis.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 16257-05-9 | [4][5] |
| Molecular Formula | C₁₃H₂₄N₂O₅ | [4][5] |
| Molecular Weight | 288.34 g/mol | [4][5] |
| IUPAC Name | 2-[(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanamido]acetic acid | [4] |
| Synonyms | Boc-L-isoleucyl-glycine, N-(tert-butoxycarbonyl)-Ile-Gly, Boc-Ile-Gly | [4] |
Physical Properties
While extensive experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide useful estimates.
| Property | Value | Notes | Source |
| Appearance | White solid | Based on typical appearance of similar protected peptides. | [6] |
| Boiling Point | 499.6 ± 30.0 °C | Predicted | [4] |
| Density | 1.122 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | 3.42 ± 0.10 | Predicted (for the carboxylic acid) | [4] |
| Storage Temperature | -15°C | Recommended for long-term stability. | [4] |
Solubility: Based on the structure, Boc-Ile-Gly-OH is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be low due to the hydrophobic Boc and isoleucine side chain, but it should be soluble in aqueous basic solutions through the deprotonation of the carboxylic acid.
Synthesis and Purification
The synthesis of Boc-Ile-Gly-OH is typically achieved through the coupling of Boc-L-isoleucine and a glycine ester, followed by saponification of the ester to yield the free carboxylic acid.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Boc-Ile-Gly-OH.
Experimental Protocol: Synthesis of Boc-Ile-Gly-OH from its Methyl Ester[6]
This protocol details the saponification of Boc-L-Ile-Gly-OMe to yield the final product.
-
Dissolution: Dissolve Boc-L-Ile-Gly-OMe (e.g., 2.0 g, 6.6 mmol) in a 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) (e.g., 33 mL).
-
Saponification: To the solution, add lithium hydroxide monohydrate (LiOH·H₂O) (e.g., 0.6 g, 14.3 mmol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with 1N HCl and extract the product with ethyl acetate (EtOAc).
-
Drying and Concentration: Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield Boc-L-Ile-Gly-OH as a white solid.
-
Purity: The resulting product can often be used in the next step without further purification, though recrystallization can be performed if necessary.[6]
Reactivity and Strategic Applications in Peptide Synthesis
The chemical reactivity of Boc-Ile-Gly-OH is centered around two key functional groups: the acid-labile Boc protecting group at the N-terminus and the C-terminal carboxylic acid.
N-Terminal Boc Group Deprotection
The removal of the Boc group is a critical step to enable further elongation of the peptide chain from the N-terminus. This is typically achieved under acidic conditions.
Common Deprotection Reagents and Conditions:
-
Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in a non-polar solvent like dichloromethane (DCM) is commonly used for Boc deprotection in solid-phase peptide synthesis. The reaction is typically complete within 20-30 minutes at room temperature.[4]
-
HCl in Dioxane: For solution-phase synthesis, a 1-4 M solution of hydrogen chloride (HCl) in dioxane is another effective reagent for Boc removal.[7]
Mechanism of Boc Deprotection:
Caption: Mechanism of acid-catalyzed Boc deprotection.
C-Terminal Carboxylic Acid Activation and Coupling
To extend the peptide chain from the C-terminus of Boc-Ile-Gly-OH, the carboxylic acid must be activated to facilitate nucleophilic attack by the amino group of the incoming amino acid.
Key Considerations for Coupling:
The β-branched and sterically hindered nature of the isoleucine side chain can significantly slow down the coupling reaction.[3] To overcome this, highly efficient coupling reagents are recommended.
Recommended Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These aminium-based reagents are highly effective for coupling sterically hindered amino acids like isoleucine. They rapidly form the activated ester in the presence of a tertiary base like diisopropylethylamine (DIEA).[3][8]
-
DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole): This is a classic coupling cocktail. HOBt is added to suppress racemization and improve coupling efficiency.[9]
Experimental Protocol: General Peptide Coupling using HATU[3]
-
Pre-activation: Dissolve Boc-Ile-Gly-OH (1 equivalent) and HATU (0.95 equivalents) in DMF. Add DIEA (2 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the deprotected and neutralized amino-functionalized resin or the amino acid ester in solution.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended.
-
Monitoring: Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (absence of blue color) indicates that all primary amines have been acylated.[4]
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α and β protons of the isoleucine and glycine residues, the isoleucine side chain protons, and the amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group, the amide bond, and the carboxylic acid, as well as signals for the quaternary carbon of the Boc group and the carbons of the isoleucine and glycine backbones and side chains. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (urethane, amide, and carboxylic acid), and C-H stretching. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the calculated molecular weight of 288.34 g/mol . |
| HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |
Conclusion and Future Perspectives
Boc-L-isoleucyl-glycine is a strategically important dipeptide for the synthesis of complex peptide targets. Its well-defined chemical properties and the established protocols for the manipulation of its protecting and reactive groups make it a reliable synthetic intermediate. The primary challenge associated with its use, the steric hindrance of the isoleucine residue, can be effectively managed through the selection of modern, highly efficient coupling reagents. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the utility of well-characterized building blocks like Boc-Ile-Gly-OH will remain indispensable to the scientific community.
References
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Guryanov, I., et al. (2018). Boc deprotection conditions tested. ResearchGate. [Link]
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Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]
-
Aapptec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
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The Royal Society of Chemistry. Experimental Procedures. [Link]
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PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]
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Aapptec. Coupling Reagents. [Link]
